3-(4-Amino-2-chlorobenzamido)propanoic acid
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Overview
Description
3-(4-Amino-2-chlorobenzamido)propanoic acid is an amino acid derivative with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol.
Preparation Methods
The synthesis of 3-(4-Amino-2-chlorobenzamido)propanoic acid typically involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC (dicyclohexylcarbodiimide) coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters . The reaction conditions often include the use of dry pyridine under reflux for about 12 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-(4-Amino-2-chlorobenzamido)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Amino-2-chlorobenzamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has shown its potential in developing new therapeutic agents, particularly in cancer treatment due to its antiproliferative activity.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Amino-2-chlorobenzamido)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist for the human sigma-1 receptor, which is involved in various cellular processes, including cell proliferation and apoptosis . The binding of this compound to the sigma-1 receptor can modulate these processes, leading to its observed biological effects.
Comparison with Similar Compounds
3-(4-Amino-2-chlorobenzamido)propanoic acid can be compared with other similar compounds, such as:
3-Amino-3-(4-chlorophenyl)propanoic acid: Similar in structure but lacks the benzamido group.
N-Alkyl-2-(substitutedbenzamido)benzamides: These compounds have similar benzamido groups but differ in their alkyl substitutions.
The uniqueness of this compound lies in its specific structure, which allows it to interact uniquely with molecular targets like the sigma-1 receptor, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-amino-2-chlorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-5-6(12)1-2-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4,12H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKDWQHRQYSVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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